N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide
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Overview
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N3OS and its molecular weight is 325.43. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Research on heterocyclic analogues of 1192U90, including pyridine-, thiophene-, benzothiophene-, quinoline-, and isoquinolinone derivatives, indicates their evaluation as potential antipsychotic agents. These compounds have shown promise in vitro for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and in vivo for their ability to antagonize the apomorphine-induced climbing response in mice, suggesting potential research applications in developing new antipsychotic medications (Norman et al., 1996).
Antimicrobial Activity of 1,2,3-Triazoles Containing Quinoline Moiety
A study on the synthesis of substituted 1,2,3-triazoles from 4-azido-2,8-bistrifluoromethylquinoline and their evaluation for antibacterial and antifungal activity highlights the role of the quinoline moiety in enhancing antimicrobial properties. The nature of the substituent on the triazole ring influences antimicrobial activity, providing insights into the design of new antimicrobial agents (Sumangala et al., 2010).
Cyclic Benzamides as Mixed Dopamine D2/Serotonin 5-HT2 Receptor Antagonists
The exploration of novel cyclic amides as potential antipsychotic agents, with activities on dopamine D2 and serotonin 5-HT2 receptors, showcases the pharmaceutical applications of complex heterocyclic compounds in treating schizophrenia and reducing extrapyramidal side effects (Norman et al., 1994).
Synthesis of N-Hydroxyquinazoline Derivatives
The synthesis of N-hydroxy-4-oxoquinazoline derivatives for the first time through a four-step sequence offers a novel approach to accessing a variety of heterocyclic compounds, potentially applicable in drug discovery and development processes (Bosch et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor is most important for regulating gene expression in cells and plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
This compound acts as an androgen receptor antagonist . It binds to the androgen receptor and blocks its activation by androgens. This prevents the receptor from translocating to the nucleus and binding to androgen response elements on DNA, which inhibits the transcription of androgen-responsive genes .
Biochemical Pathways
The compound’s action primarily affects the androgen signaling pathway . By blocking the androgen receptor, it prevents the normal effects of androgens on gene expression. This can have downstream effects on a variety of biological processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s solubility in dmso suggests that it might be well-absorbed in the body
Result of Action
The compound has been shown to effectively suppress the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express the androgen receptor . This suggests that it could potentially be used as a therapeutic agent in the treatment of prostate cancer.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-14-20-17(13-23-14)18(22)19-9-4-5-10-21-11-8-15-6-2-3-7-16(15)12-21/h2-3,6-7,13H,8-12H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCSWZQTTJFAKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.